

Introduction: The Strategic Union of Pyridazine and Imidazole in Medicinal Chemistry

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Compound of Interest

Compound Name: 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid

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In the landscape of modern drug discovery, nitrogen-containing heterocycles are privileged scaffolds, forming the core of numerous therapeutic agents.[1][2] Among these, the pyridazine and imidazole rings stand out for their versatile chemical properties and ability to engage in crucial molecular interactions with biological targets.[3] The pyridazine ring, a six-membered diazine, is a key structural feature in drugs targeting a range of conditions, from hypertension to cancer.[3] Its two adjacent nitrogen atoms are potent hydrogen bond acceptors, enabling strong and specific binding to protein active sites.[3] The imidazole ring, a five-membered aromatic heterocycle, is also a cornerstone of medicinal chemistry, capable of acting as a hydrogen bond donor, acceptor, or a coordinating ligand for metal ions.

The strategic combination of these two moieties into the **6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid** scaffold creates a unique molecular architecture. This framework presents a rich array of functionalities: the carboxylic acid group for strong ionic interactions or amide derivatization, the pyridazine nitrogens for hinge-binding in kinases, and the imidazole ring for further interactions and as a vector for substitution. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising class of compounds, with a focus on their development as modulators of key therapeutic targets in immunology and oncology.

Part 1: Synthesis of the Core Scaffold and Derivatives

The synthesis of **6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid** derivatives typically follows a convergent strategy. The initial focus is on constructing a suitably functionalized pyridazine-3-carboxylic acid intermediate, which is then coupled with imidazole.

General Synthetic Strategies

The most common approach involves a nucleophilic aromatic substitution (S_NAr) reaction. This begins with a di-substituted pyridazine, such as 3,6-dichloropyridazine. One chlorine atom serves as a handle for introducing the imidazole ring, while the other is converted into the carboxylic acid moiety.

A representative pathway proceeds as follows:

- **Carboxylation:** 3,6-dichloropyridazine can be reacted with carbon monoxide and an alcohol in the presence of a palladium catalyst to form a pyridazine-3-carboxylate ester.^[4] Alternatively, a methyl group at the 3-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or potassium dichromate.^[5]
- **Imidazole Coupling:** The remaining chlorine atom at the 6-position is then displaced by imidazole. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, often with the aid of a base such as potassium carbonate to facilitate the nucleophilic attack.
- **Ester Hydrolysis:** The final step involves the hydrolysis of the ester group to the desired carboxylic acid, usually under basic conditions with reagents like lithium hydroxide (LiOH), followed by acidic workup.^[6]

Detailed Experimental Protocol: General Synthesis

The following is a generalized, representative protocol for the synthesis of the core scaffold.

Step 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate

- To a solution of 3,6-dichloropyridazine (1.0 eq) in methanol, add palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base such as triethylamine (2.5 eq).
- Pressurize the reaction vessel with carbon monoxide (e.g., 50 psi).

- Heat the mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
- Upon completion, cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield methyl 6-chloropyridazine-3-carboxylate.^[7]

Step 2: Synthesis of Methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate

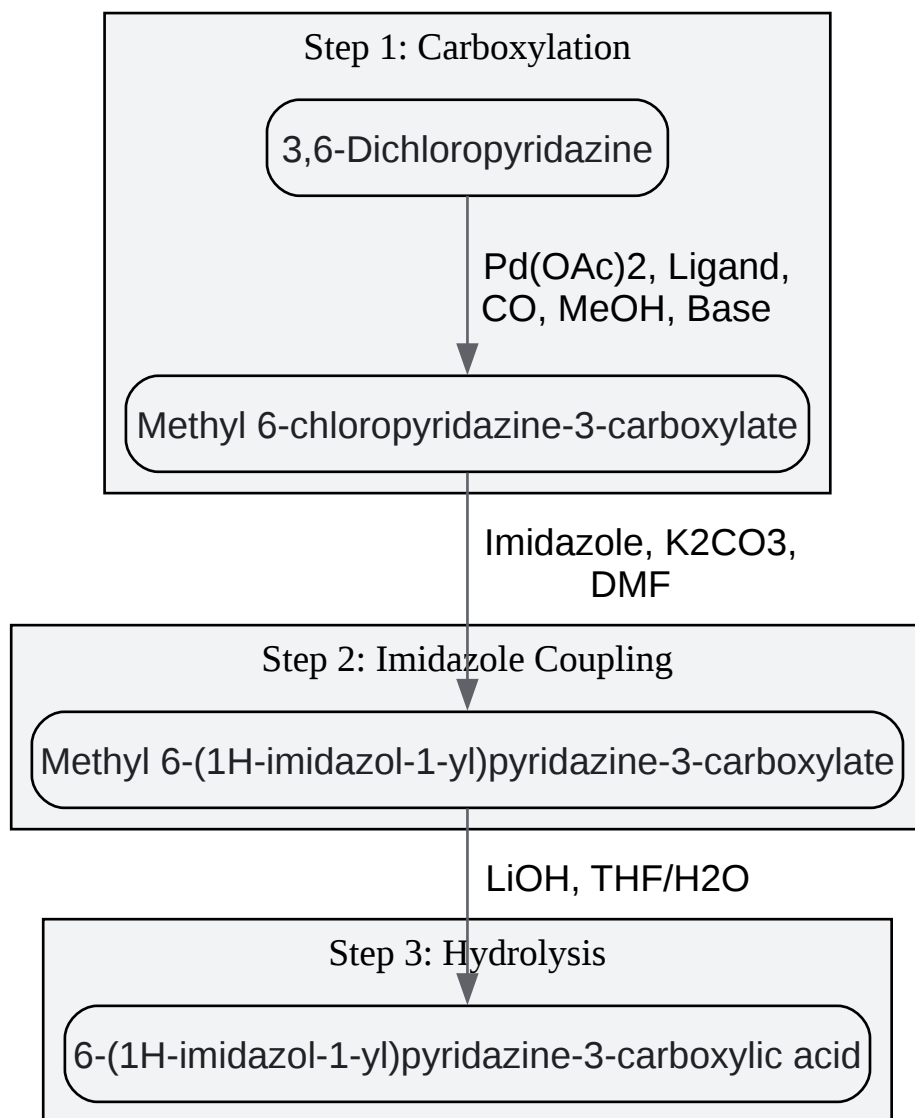
- In a sealed vial, combine methyl 6-chloropyridazine-3-carboxylate (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.
- Heat the mixture at 100-120 °C for 4-8 hours until the starting material is consumed (monitored by LC-MS).
- Cool the reaction to room temperature and pour into water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify via column chromatography to afford the desired product.

Step 3: Synthesis of **6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid**

- Dissolve the methyl ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
- Add lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.
- Monitor the hydrolysis by LC-MS.
- Once complete, acidify the reaction mixture to pH 3-4 with 1N HCl.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform/isopropanol).

- Dry the combined organic extracts and concentrate to yield the final **6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid**.[\[6\]](#)[\[8\]](#)

Synthetic Workflow Diagram



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Caption: General synthetic route to the core scaffold.

Part 2: Biological Evaluation and Structure-Activity Relationships (SAR)

This scaffold has proven to be a versatile template for developing potent modulators of distinct biological targets, most notably in immunology and oncology.

As STING Agonists for Cancer Immunotherapy

The STING Pathway: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system.^[9] Activation of STING in immune cells, particularly dendritic cells, triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the priming of a robust anti-tumor T-cell response. Consequently, STING agonists are highly sought after as cancer immunotherapeutics.^[9]

Discovery and SAR: The **6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid** scaffold was identified as a potent STING agonist through systematic structural optimization.^[8] Analysis of the co-crystal structure of other agonists bound to STING revealed a compact, unoccupied space around the core ring system, suggesting that introducing substituents could enhance activity.^[8]

Replacing a pyridazine ring in a known agonist with an imidazole ring maintained the key water-mediated hydrogen-bond network crucial for binding while providing a vector for substitution.^[8] This led to the design of compounds like A4, a potent STING agonist with excellent activity in both human and mouse cell lines.^{[8][9]}

Key SAR Insights:

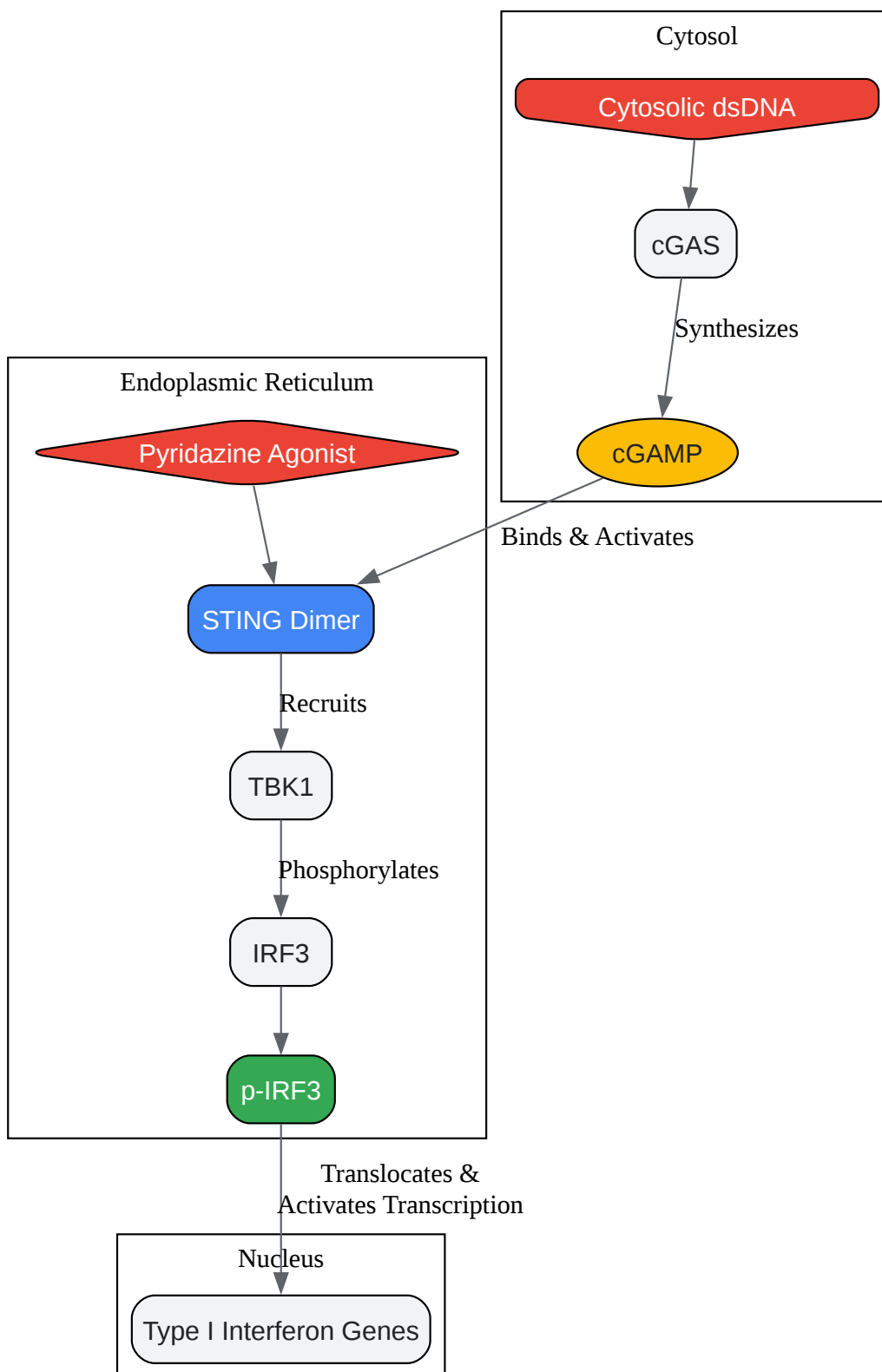
- **Imidazole Substitution:** Introducing a small, electronegative substituent like fluorine onto the imidazole ring was found to be critical for high potency. Larger groups or electron-donating groups resulted in a significant loss of activity.^[8]
- **Carboxylic Acid:** The carboxylic acid group is essential for activity, forming conserved interactions with key residues in the STING binding pocket.
- **Amide Derivatives:** The carboxylic acid can be converted to various amides to modulate pharmacokinetic properties. For instance, amide-linked basic groups can improve solubility and cell-based potency.^[10]

Compound	Imidazole Substituent	hSTING EC50 (μM)	mSTING EC50 (μM)
Parent	H	0.36	>25
A2	Methyl	>25	>25
A4	Fluoro	0.06	14.15
A3	Trifluoromethyl	>25	>25

Data synthesized from literature reports for illustrative purposes.

[\[8\]](#)

STING Signaling Pathway



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Caption: Simplified STING signaling pathway activation.

Detailed Bioassay Protocol: STING Reporter Assay

Objective: To measure the activation of the STING pathway by test compounds in a cellular context.

Cell Line: THP-1 Dual™ KI-hSTING-R232 cells, which express an Lucia luciferase reporter gene under the control of an ISG54 promoter (an IRF-inducible promoter).

Methodology:

- Cell Plating: Seed THP-1 reporter cells in a 96-well plate at a density of 100,000 cells per well in their recommended culture medium.
- Compound Preparation: Prepare a serial dilution of the **6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid** derivatives in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations (ensure final DMSO concentration is <0.5%).
- Cell Treatment: Add the diluted compounds to the plated cells. Include a positive control (e.g., cGAMP) and a vehicle control (DMSO).
- Incubation: Incubate the plate at 37 °C in a 5% CO2 incubator for 18-24 hours.
- Luciferase Assay:
 - Transfer a small volume (e.g., 20 µL) of the cell supernatant to a white-walled 96-well plate.
 - Add a luciferase assay reagent (e.g., QUANTI-Luc™) to each well according to the manufacturer's instructions.
 - Immediately measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (vehicle control) from all readings.
 - Normalize the data to the positive control.

- Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

As Kinase Inhibitors for Oncology

While direct examples of the title scaffold as kinase inhibitors are emerging, the closely related fused imidazo[1,2-b]pyridazine system is a well-established and highly successful template for potent kinase inhibitors.[\[11\]](#)[\[12\]](#) The principles of molecular recognition and SAR from this system are directly applicable.

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[\[1\]](#) Kinase inhibitors typically function by competing with ATP for binding in the enzyme's active site, thereby blocking downstream signaling pathways that drive cell proliferation and survival.

Discovery and SAR of Imidazo[1,2-b]pyridazines: High-throughput screening campaigns identified the imidazo[1,2-b]pyridazine core as a potent inhibitor of kinases such as I-kappa B kinase beta (IKK β) and Glycogen Synthase Kinase-3 β (GSK-3 β).[\[11\]](#)[\[12\]](#)

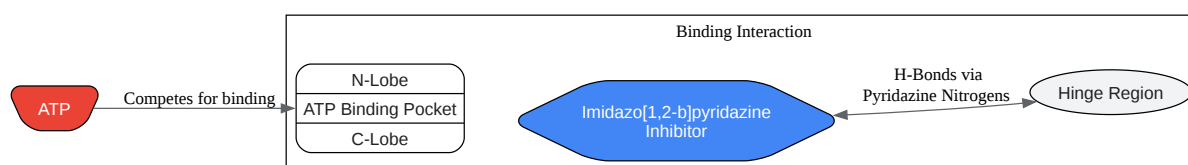
Key SAR Insights:

- **Hinge Binding:** The pyridazine nitrogen atoms are critical for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved interaction for many ATP-competitive inhibitors.
- **Substitutions at the 3- and 6-positions:** Optimization of substituents at these positions is key to achieving high potency and selectivity. For example, in IKK β inhibitors, specific aromatic or heteroaromatic groups at the 3-position and small alkyl or cyano groups at the 6-position were found to enhance activity.[\[11\]](#)
- **Solvent Front Interactions:** Groups extending from the core scaffold can interact with the solvent-exposed region, providing opportunities to fine-tune properties like solubility and cell permeability without sacrificing core binding affinity.

Scaffold	Kinase Target	Key Substituents	IC50 (nM)
Imidazo[1,2-b]pyridazine	IKK β	Optimized 3- and 6-positions	< 50
Imidazo[1,2-b]pyridazine	GSK-3 β	Optimized for brain penetrance	< 10

Illustrative data based on published reports.
[\[11\]](#)[\[12\]](#)

Mechanism of Action: ATP-Competitive Kinase Inhibition



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Caption: ATP-competitive binding of an inhibitor.

Part 3: Therapeutic Potential and Future Perspectives

The **6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid** scaffold and its close relatives represent a highly versatile and promising platform for drug discovery. The demonstrated success in targeting distinct and highly valuable protein classes—STING agonists for immunotherapy and kinases for oncology—underscores its potential.

Current Standing:

- **STING Agonists:** The discovery of potent, systemically available STING agonists from this class, such as compound A4, represents a significant advance.^[8] These compounds have shown robust anti-tumor activity in preclinical models and are promising candidates for further development.^{[8][9]}
- **Kinase Inhibitors:** The related imidazo[1,2-b]pyridazine scaffold has yielded clinical candidates and brain-penetrant inhibitors for neurodegenerative diseases, validating the core's utility as a "hinge-binding" motif.^{[3][12]}

Future Directions:

- **Scaffold Diversification:** The carboxylic acid handle allows for the creation of extensive libraries of amide derivatives, enabling fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties and exploration of new interactions within target binding sites.^[10]
- **Exploring New Targets:** The unique electronic and structural features of this scaffold make it an attractive candidate for screening against other therapeutic targets, such as other immune modulators (e.g., IDO1) or metabolic enzymes.
- **Combination Therapies:** In oncology, combining a STING agonist derived from this scaffold with a kinase inhibitor (potentially one based on a similar core) or an immune checkpoint inhibitor could lead to synergistic anti-tumor effects.

The continued exploration of the **6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid** chemical space is poised to deliver next-generation therapeutics with novel mechanisms of action and improved clinical profiles.

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